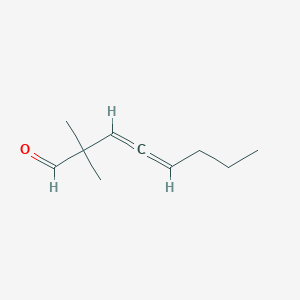

2,2-Dimethyl-3,4-octadienal

CAS No.: 590-71-6

Cat. No.: VC8368123

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 590-71-6 |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| Standard InChI | InChI=1S/C10H16O/c1-4-5-6-7-8-10(2,3)9-11/h6,8-9H,4-5H2,1-3H3 |

| Standard InChI Key | VSFHYKIILWBKOH-UHFFFAOYSA-N |

| SMILES | CCCC=C=CC(C)(C)C=O |

| Canonical SMILES | CCCC=C=CC(C)(C)C=O |

Introduction

Molecular Architecture and Physicochemical Properties

The compound’s structure features a central octadienal backbone with two methyl groups substituted at the second carbon position. This arrangement introduces significant steric effects while maintaining conjugation across the 3,4-diene system. The canonical SMILES representation, CCCC=C=CC(C)(C)C=O , underscores the spatial distribution of functional groups. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| CAS Registry Number | 590-71-6 |

| Boiling Point (Predicted) | ~200–220°C (estimated) |

The conjugated diene system and aldehyde moiety suggest reactivity patterns typical of α,β-unsaturated aldehydes, including susceptibility to electrophilic addition and redox transformations.

Synthetic Methodologies and Challenges

While direct synthetic protocols for 2,2-Dimethyl-3,4-octadienal remain sparsely documented in publicly available literature, insights can be extrapolated from analogous aldehyde syntheses. For instance, palladium-catalyzed oxidation of allylic alcohols represents a common route to α,β-unsaturated aldehydes. A related synthesis of (2E,4E)-2,4-octadienal (CAS 30361-28-5) employs palladium acetate and oxygen in dimethyl sulfoxide (DMSO) under sealed-tube conditions . Although this method yields an isomer with 81% efficiency , adapting it to 2,2-Dimethyl-3,4-octadienal would require modifying the starting material to incorporate the geminal dimethyl groups.

Alternative approaches may include:

-

Wittig Olefination: Reaction of a stabilized ylide with a ketone precursor to install the diene system.

-

Aldol Condensation: Base-catalyzed coupling of aldehydes to extend the carbon chain while introducing branching.

Industrial-scale production likely leverages continuous-flow reactors to optimize yield and purity, though specific details remain proprietary.

Comparative Analysis with Structural Analogues

To contextualize 2,2-Dimethyl-3,4-octadienal’s behavior, its properties are contrasted with those of simpler aldehydes:

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 2,2-Dimethyl-3,4-octadienal | 590-71-6 | C₁₀H₁₆O | Geminal dimethyl, conjugated diene |

| (2E,4E)-2,4-Octadienal | 30361-28-5 | C₈H₁₂O | Linear conjugated diene |

| Citral | 5392-40-5 | C₁₀H₁₆O | Branched monoterpene aldehyde |

The geminal dimethyl groups in 2,2-Dimethyl-3,4-octadienal impose steric hindrance that may slow nucleophilic attacks at the β-carbon compared to linear analogues. Conversely, the extended conjugation could stabilize transition states in cycloaddition reactions.

Industrial and Research Implications

Despite limited published data on specific applications, the compound’s structure suggests niche roles in:

-

Flavor and Fragrance Chemistry: Branched aldehydes often contribute to green, citrusy notes in perfumery.

-

Polymer Science: As a crosslinking agent in resins, leveraging its dual reactive sites.

-

Pharmaceutical Intermediates: Potential building block for syntheses requiring stereochemical complexity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume